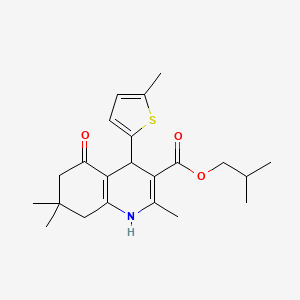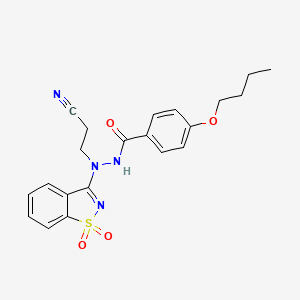![molecular formula C27H36N2O3 B11639041 N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11639041.png)
N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Piperidine, acetic anhydride.
Conditions: The reaction is performed under acidic conditions to facilitate the formation of the piperidine ring.
Step 3: Addition of the Phenylpropyl Group
Reagents: Phenylpropyl bromide, potassium carbonate.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the preparation of [3-(cyclopentyloxy)-4-methoxyphenyl]acetonitrile, which is then subjected to further reactions to introduce the piperidine and phenylpropyl groups .
-
Step 1: Preparation of [3-(cyclopentyloxy)-4-methoxyphenyl]acetonitrile
Reagents: Cyclopentanol, 4-methoxybenzaldehyde, sodium cyanide.
Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, at room temperature.
Substitution: Sodium methoxide in methanol, under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-fluorobenzenesulfonamide: This compound has a similar structure but includes a fluorobenzenesulfonamide group instead of the phenylpropyl group.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: This compound is structurally similar but lacks the piperidine and phenylpropyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H36N2O3 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
N-(3-cyclopentyloxy-4-methoxyphenyl)-1-(3-phenylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H36N2O3/c1-31-25-16-15-23(19-26(25)32-24-13-5-6-14-24)28-27(30)22-12-8-18-29(20-22)17-7-11-21-9-3-2-4-10-21/h2-4,9-10,15-16,19,22,24H,5-8,11-14,17-18,20H2,1H3,(H,28,30) |
InChI-Schlüssel |
PALBNMBVMCQMAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)CCCC3=CC=CC=C3)OC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-Benzodioxol-5-YL)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638963.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)


![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11638985.png)

![3-(3,3-dimethyl-2-oxobutoxy)-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11638997.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11638998.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11639000.png)
![ethyl (2Z)-2-benzylidene-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639005.png)
![5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11639006.png)
![3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B11639017.png)
![{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(octahydro-1H-2,5-methanoinden-6-ylcarbonyl)oxy]methyl}methanaminium](/img/structure/B11639018.png)
![ethyl (2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11639019.png)
